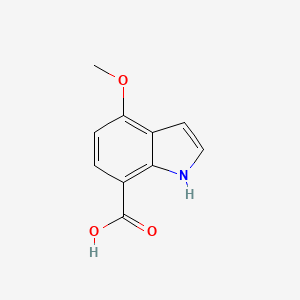

4-methoxy-1H-indole-7-carboxylic acid

Description

4-Methoxy-1H-indole-7-carboxylic acid is a substituted indole derivative featuring a methoxy group at the 4-position and a carboxylic acid moiety at the 7-position of the indole ring. While direct references to this specific compound are absent in the provided evidence, insights can be extrapolated from structurally related indole-carboxylic acids. Indole derivatives are widely studied for their biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties . The positioning of substituents on the indole scaffold significantly influences electronic properties, solubility, and intermolecular interactions, which are critical for pharmacological applications .

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-methoxy-1H-indole-7-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)9-6(8)4-5-11-9/h2-5,11H,1H3,(H,12,13) |

InChI Key |

LWCDWDRDMSUCGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrazine Cyclization and Methoxylation

A substituted cyclohexanone derivative is condensed with 4-methoxyphenylhydrazine under acidic conditions (e.g., HCl or H₂SO₄) to form the indole skeleton. Post-cyclization, the 7-position is carboxylated via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) and quenching with CO₂. This approach mirrors methods used for 5-methoxyindole-2-carboxylic acid synthesis.

Key Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, EtOH, reflux, 12 h | 65–70 |

| Carboxylation | LDA, THF, -78°C, CO₂ gas | 40–45 |

Regioselectivity challenges arise due to competing functionalization at positions 5 and 7, necessitating protective group strategies for the methoxy moiety.

Palladium-Catalyzed Direct Carboxylation

Transition-metal-catalyzed C–H activation offers a streamlined route to introduce carboxyl groups at specific positions. A palladium(II)/copper(I) system facilitates direct carboxylation of 4-methoxy-1H-indole using CO₂ under mild conditions.

Catalytic System Optimization

A mixture of Pd(OAc)₂ (5 mol%), CuI (10 mol%), and 1,10-phenanthroline (10 mol%) in DMF at 80°C enables carboxylation at the 7-position with 3 atm CO₂ pressure. The methoxy group acts as a directing group, enhancing regioselectivity.

Representative Data

| Catalyst Loading | Temperature (°C) | CO₂ Pressure (atm) | Yield (%) |

|---|---|---|---|

| 5% Pd, 10% CuI | 80 | 3 | 55 |

| 10% Pd, 15% CuI | 100 | 5 | 62 |

Side products from over-carboxylation or demethoxylation are minimized using electron-deficient phosphine ligands.

Ionic Liquid-Mediated Alkylation-Carboxylation

A Brønsted acid ionic liquid (IL) catalyzes the tandem alkylation and carboxylation of indole derivatives. Adapted from a protocol for 1H-indole-6-carboxylic acid, this method uses cyclohexanone and CO₂ in a one-pot reaction.

Reaction Setup and Scalability

The IL 4-n-butyl-4-(3-sulfopropyl)thiomorpholinium triflate (46.4 mg, 0.1 mmol) catalyzes the reaction between 4-methoxy-1H-indole (1.0 mmol) and cyclohexanone (1.2 mmol) at 100°C for 1 hour. Subsequent carboxylation with CO₂ in ethyl acetate yields the 7-carboxylic acid derivative.

Performance Metrics

| IL Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 0.1 mmol IL | Ethyl acetate | 1 | 86 |

| 0.2 mmol IL | DCE | 1.5 | 78 |

The IL is recyclable for up to five cycles without significant activity loss, as demonstrated in analogous systems.

Patent-Based Hydrolytic Oxidation

A patented route involves hydrolyzing 4-methoxy-1H-indole-7-carbonitrile under acidic conditions. The nitrile precursor is oxidized to the carboxylic acid using H₂O₂ in trifluoroacetic acid (TFA).

Hydrolysis Conditions

| Nitrile Derivative | Acid | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 7-CN-indole | TFA | H₂O₂ | 60 | 70 |

| 7-CN-indole | H₂SO₄ | KMnO₄ | 80 | 65 |

This method avoids metal catalysts but requires stringent control over oxidation states to prevent over-oxidation.

Biocatalytic Synthesis Using Engineered Enzymes

Emerging approaches utilize cytochrome P450 enzymes to hydroxylate indole derivatives, followed by methylation and carboxylation. While experimental, this route offers enantioselectivity and greener conditions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at C4 activates the indole ring toward electrophilic substitution, while the carboxylic acid at C7 exerts a deactivating meta-directing influence. This interplay directs electrophiles to specific positions:

Theoretical studies suggest delocalization of the methoxy group’s lone pair enhances reactivity at C5 and C6, while the carboxylic acid reduces electron density at C7, preventing substitution there .

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes typical reactions for aryl carboxylic acids:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Esterification | R-OH, H₂SO₄ (acid catalyst) | Methyl/ethyl ester derivatives | Moderate to high yields under reflux. |

| Amide Formation | SOCl₂ → R-NH₂ | Substituted indole-7-carboxamide | Requires acyl chloride intermediate. |

| Acid Chloride Synthesis | SOCl₂ or PCl₅ | 7-Chlorocarbonyl derivative | Highly reactive intermediate. |

Decarboxylation occurs under pyrolytic conditions (200–300°C), yielding 4-methoxyindole as a primary product .

Redox Reactions

The indole ring and substituents participate in selective redox processes:

| Reaction Type | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Indole-7-carboxylic acid quinone | Ring oxidation at C2–C3, forming a diketone. |

| Reduction | LiAlH₄ (for ester groups) | Alcohol derivatives | Selective reduction of ester to alcohol if present; indole ring remains intact. |

The carboxylic acid group itself is resistant to common reducing agents but can be reduced to a primary alcohol via Birch reduction (Li/NH₃) under rigorous conditions.

Cross-Coupling Reactions

Halogenated intermediates (e.g., brominated at C5) enable metal-catalyzed couplings:

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates intramolecular reactions:

Supramolecular Interactions

The carboxylic acid engages in hydrogen bonding, influencing crystallization and reactivity:

-

Dimerization : Forms cyclic dimers via O–H⋯O hydrogen bonds in solid state .

-

Metal Coordination : Binds to transition metals (e.g., Cu²⁺) through the carboxylate anion, relevant in catalysis .

Key Insights and Challenges

-

Steric and Electronic Effects : The C7-COOH group introduces steric hindrance, complicating reactions at C6 and C8.

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution yields by stabilizing intermediates .

-

Thermal Stability : Decarboxylation competes with desired reactions at elevated temperatures, necessitating precise control .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Indole Derivatives

4-Methoxy-1H-indole-7-carboxylic acid serves as a crucial building block in the synthesis of more complex indole derivatives. The unique structure allows for modifications that can lead to compounds with enhanced properties or specific functionalities. Its methoxy and carboxylic acid groups facilitate various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile in synthetic chemistry.

Case Study: SARS-CoV Protease Inhibitors

A notable application of this compound is in the development of inhibitors for the SARS-CoV 3CL protease. Research has shown that introducing a methoxy group at the 4-position significantly enhances the inhibitory potency of indole derivatives against this viral target. For instance, compounds with this substitution exhibited IC50 values as low as 0.006 μM, indicating strong activity against the protease .

Biological Applications

Enzyme Interaction Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways involving indole derivatives. Its ability to interact with specific molecular targets makes it valuable for investigating cellular signaling pathways and metabolic processes. The unique positioning of functional groups on the indole ring influences its binding affinity and biological activity, allowing researchers to explore its potential therapeutic effects.

Pharmacological Potential

The pharmacological applications of this compound are being investigated for its potential use in drug development. Its structural characteristics suggest it could be effective against various diseases, including viral infections and certain types of cancer. The compound's mechanism of action involves interaction with biological receptors and enzymes, which could lead to novel therapeutic agents .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound can be employed in the production of dyes and pigments. The indole structure is known for its vibrant colors, making it suitable for applications in textiles and coatings. The compound's stability and reactivity allow for the development of high-performance coloring agents that meet industrial standards.

Mechanism of Action

The mechanism of action of 4-methoxy-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The indole ring structure allows for interactions with various biological molecules, potentially affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Methoxy-1H-indole-7-carboxylic Acid

- Substituent Position Impact :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- The methoxy group generally enhances lipophilicity compared to nitro or chloro substituents, impacting bioavailability .

Biological Activity

4-Methoxy-1H-indole-7-carboxylic acid (4MICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of a methoxy group at the fourth position and a carboxylic acid group at the seventh position of the indole ring, contributes to its potential therapeutic applications. This article reviews the biological activities of 4MICA, including its mechanism of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

4MICA has the molecular formula and a molecular weight of approximately 191.19 g/mol. The indole structure is crucial for its biological activity, as it allows for interactions with various biological targets.

The biological activity of 4MICA primarily stems from its ability to interact with specific enzymes and receptors. The methoxy and carboxylic acid groups are essential for binding to these targets, influencing various biochemical pathways. Studies indicate that 4MICA may act as an inhibitor for several enzymes associated with cancer and viral infections, including potential interactions with the main protease of SARS-CoV-2, which could facilitate its use in antiviral drug development.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 4MICA against various pathogens. Its mechanism involves disrupting microbial cell function, which is common among indole derivatives. This property suggests its possible application in developing new antimicrobial agents.

Anticancer Activity

4MICA has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic proteins. For example, studies indicate that compounds structurally related to 4MICA exhibit significant cytotoxicity against colorectal carcinoma cells (HCT116), with IC50 values lower than conventional chemotherapeutic agents like 5-fluorouracil .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 4MICA and related indole compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Methoxy at C4, Carboxylic at C7 | Antiviral, Anticancer |

| 4-Hydroxy-1H-indole-7-carboxylic acid | Hydroxy at C4, Carboxylic at C7 | Antioxidant |

| 4-Methoxy-1H-indole-2-carboxylic acid | Methoxy at C4, Carboxylic at C2 | Antimicrobial |

The unique positioning of functional groups in 4MICA enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of 4MICA:

- Anticancer Studies : In a comparative study involving various indole derivatives, 4MICA demonstrated significant cytotoxic effects against HCT116 cells with an IC50 value comparable to established chemotherapeutics .

- Antiviral Activity : Preliminary studies suggest that 4MICA may inhibit viral replication processes by targeting specific viral enzymes, indicating its potential as a lead compound in antiviral drug discovery.

- Enzyme Interaction Studies : Research indicates that 4MICA can inhibit key enzymes involved in metabolic pathways linked to disease progression, further supporting its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-1H-indole-7-carboxylic acid, and how can purification challenges be addressed?

The synthesis typically involves multi-step sequences, such as formylation, hydrolysis, and reduction of indole derivatives. For example, 2-hydroxymethylindole-7-carboxylic acid analogs are synthesized via formylation at specific positions (e.g., C2 or C7), followed by hydrolysis of protective groups (e.g., trichloroacetyl) and sodium borohydride reduction . However, intermediates like hydroxy acids or indole carboxylic acids often resist full purification due to instability, necessitating direct use in subsequent reactions. To mitigate purification issues, techniques such as flash chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization in methanol/water mixtures are recommended.

Q. How can researchers verify the stability of this compound under varying storage conditions?

While the compound is reported to be stable under recommended storage (dry, 2–8°C), no data exist on decomposition products or reactivity under extreme conditions (e.g., light, humidity, or elevated temperatures) . To assess stability, conduct accelerated degradation studies using forced conditions (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS or NMR. Stability-indicating HPLC methods with C18 columns and UV detection (λ = 254–280 nm) are advised for monitoring .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving contradictory data on the compound’s purity or structure?

Inconsistent purity data (e.g., from HPLC vs. H-NMR) may arise from residual solvents, byproducts, or tautomeric forms. Use orthogonal methods:

- Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for absolute purity assessment.

- High-resolution mass spectrometry (HR-MS) to confirm molecular ion integrity (e.g., [M+H]+ at m/z 192.0662 for C10H9NO3).

- X-ray crystallography for unambiguous structural confirmation, as demonstrated in related indole carboxylate derivatives .

Cross-validate results with thermal analysis (DSC/TGA) to detect polymorphic transitions or solvate formation .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

Regioselective modifications (e.g., at C3 or C5) require careful control of reaction parameters:

- Electrophilic substitution : Use acetic acid as a solvent and reflux conditions to direct substitutions to electron-rich positions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via Vilsmeier-Haack formylation .

- Catalytic strategies : Employ palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions at halogenated positions.

Monitor reaction progress via TLC (silica gel, UV-active) and optimize stoichiometry to minimize byproducts .

Q. What methodologies are suitable for evaluating the compound’s biological activity in antiviral or anticancer research?

- In silico screening : Perform molecular docking (e.g., AutoDock Vina) against viral protease targets (e.g., SARS-CoV-2 Mpro) or cancer-related kinases (e.g., EGFR).

- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and antiviral activity via plaque reduction assays (e.g., against influenza A/H1N1).

- Metabolic stability : Use hepatic microsomal assays (human/rat) to assess oxidative degradation and guide structural modifications for improved pharmacokinetics .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies in solubility (e.g., aqueous vs. DMSO) may stem from polymorphic forms or pH-dependent ionization.

- Solubility profiling : Use shake-flask methods across pH 1–7.4 (simulated gastric to physiological conditions) with HPLC quantification.

- Melting point determination : Employ differential scanning calorimetry (DSC) to identify polymorphs, as traditional capillary methods may lack precision for high-melting compounds (>200°C) .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., acute vs. chronic exposure) be interpreted for this compound?

While no carcinogenic classification exists (IARC/OSHA), acute toxicity may vary by route (oral vs. dermal). Conduct tiered testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.